2-Chloromethyl-1-methyl-pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

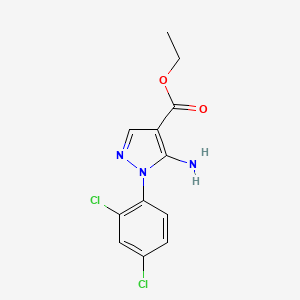

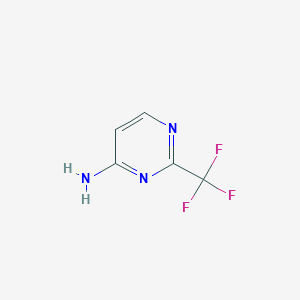

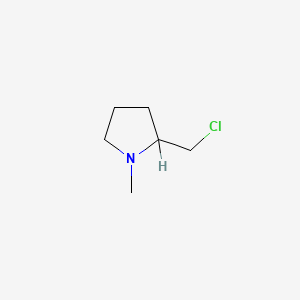

“2-Chloromethyl-1-methyl-pyrrolidine” is a chemical compound with the molecular formula C6H12ClN . It is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .

Synthesis Analysis

There are several methodologies for the synthesis of pyrrolidine derivatives. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of “2-Chloromethyl-1-methyl-pyrrolidine” consists of a five-membered pyrrolidine ring with a chloromethyl group at the 2-position and a methyl group at the 1-position . The exact mass of the molecule is 133.0658271 g/mol .

Physical And Chemical Properties Analysis

“2-Chloromethyl-1-methyl-pyrrolidine” has a molecular weight of 133.62 g/mol. It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity. It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 1 rotatable bond .

科学的研究の応用

Pharmacology: Drug Development

2-Chloromethyl-1-methyl-pyrrolidine serves as a versatile scaffold in drug discovery due to its pyrrolidine ring. This structure is widely used to create compounds for treating human diseases. Its sp3- hybridization allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of molecules and enhancing three-dimensional coverage .

Agriculture: Pesticide Synthesis

In agriculture, this compound’s derivatives are explored for their potential use in pesticide synthesis. The pyrrolidine moiety, present in various natural products, plays a key role in developing new agrochemicals with enhanced activity and selectivity .

Material Science: Polymer Synthesis

The chemical industry utilizes 2-Chloromethyl-1-methyl-pyrrolidine in the synthesis of polymers. Its reactivity with other compounds can lead to the development of new materials with specific properties suitable for industrial applications .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound is used to study enzyme inhibition. Pyrrolidine derivatives, including those related to 2-Chloromethyl-1-methyl-pyrrolidine, are known to exhibit various enzyme inhibitory effects, which are valuable for understanding biochemical pathways and designing inhibitors .

Industrial Chemistry: Intermediate for Synthesis

Industrially, it is used as an intermediate in the synthesis of other chemicals. Its role as a building block in organic synthesis is crucial for producing a wide range of chemical products .

Environmental Science: Pollution Remediation

Research into the environmental applications of 2-Chloromethyl-1-methyl-pyrrolidine includes its potential use in pollution remediation processes. Its chemical properties may be harnessed to develop methods for cleaning up hazardous substances .

Medicinal Chemistry: Targeted Therapy Research

The compound’s derivatives are investigated for their potential in targeted therapy. By modifying the pyrrolidine ring, researchers aim to create molecules that can selectively bind to disease-related targets .

Chemical Synthesis: Catalyst Development

Finally, 2-Chloromethyl-1-methyl-pyrrolidine is studied for its use in developing catalysts for chemical reactions. Its structure can be modified to create catalysts that improve the efficiency and selectivity of chemical processes .

特性

IUPAC Name |

2-(chloromethyl)-1-methylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEQVHDPCGPJSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。